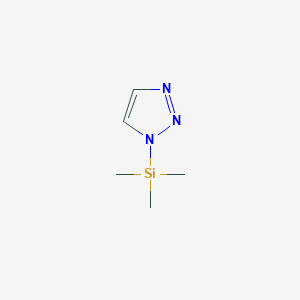

1-(Trimethylsilyl)-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(triazol-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3Si/c1-9(2,3)8-5-4-6-7-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXUZAHRGOEWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065388 | |

| Record name | 1H-1,2,3-Triazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13257-88-0 | |

| Record name | 1-(Trimethylsilyl)-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13257-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole, 1-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013257880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole, 1-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,3-Triazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trimethylsilyl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Trimethylsilyl 1h 1,2,3 Triazole and Its Functionalized Analogues

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern synthetic chemistry, enabling the reliable and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it an ideal method for the preparation of 1-(trimethylsilyl)-1H-1,2,3-triazole and its analogues.

Regioselective Synthesis of 1,4-Disubstituted Silylated Triazoles

The CuAAC reaction, often referred to as a "click" reaction, provides exclusive formation of the 1,4-regioisomer of the triazole product. This high regioselectivity is a key advantage over the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-isomers. In the context of silylated triazoles, the reaction involves the cycloaddition of an organic azide (B81097) with trimethylsilylacetylene in the presence of a copper(I) catalyst.

A notable example is the synthesis of 1-benzyl-4-(trimethylsilyl)-1H-1,2,3-triazole. In a three-component reaction, benzyl bromide, sodium azide, and trimethylsilylacetylene react in the presence of a copper(I) catalyst to afford the desired product in good yield acs.org.

The currently accepted mechanism for the CuAAC reaction involves a catalytic cycle initiated by the coordination of the copper(I) catalyst to the alkyne. While the general mechanism of CuAAC has been extensively studied, specific investigations into the reaction with silylated alkynes like trimethylsilylacetylene are less common. However, the fundamental steps are believed to be analogous.

The catalytic cycle is thought to proceed through the following key steps:

Formation of a Copper-Acetylide Intermediate: The reaction begins with the coordination of the copper(I) ion to the triple bond of trimethylsilylacetylene. This coordination increases the acidity of the terminal alkyne proton, facilitating its removal by a base to form a copper(I)-acetylide intermediate.

Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide complex.

Cycloaddition: A subsequent intramolecular cyclization occurs, leading to the formation of a six-membered copper-containing intermediate.

Ring Contraction and Protonolysis: This intermediate then undergoes ring contraction to a more stable five-membered triazolyl-copper species. Finally, protonolysis releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.

Theoretical studies and experimental evidence support a dinuclear copper mechanism, where a second copper atom plays a crucial role in stabilizing the intermediates and facilitating the key bond-forming steps.

The choice of the copper source and the presence of ligands can significantly impact the efficiency and outcome of the CuAAC reaction.

Copper(I) Salts: A variety of copper(I) salts, such as copper(I) iodide (CuI) and copper(I) bromide (CuBr), can be used as the catalyst. These salts directly provide the active Cu(I) species for the catalytic cycle.

Copper(II) Precursors: More commonly, the active Cu(I) catalyst is generated in situ from a more stable and readily available copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in the presence of a reducing agent. Sodium ascorbate is the most frequently used reducing agent for this purpose. This approach avoids the need to handle potentially unstable Cu(I) salts.

Ligand Effects: The addition of ligands can have a profound effect on the CuAAC reaction. Ligands can:

Stabilize the Cu(I) oxidation state: This prevents disproportionation and oxidation of the active catalyst, thereby maintaining its catalytic activity.

Increase the reaction rate: By modulating the electronic and steric properties of the copper center, ligands can accelerate the key steps of the catalytic cycle.

Enhance solubility: Certain ligands can improve the solubility of the copper catalyst in the reaction medium.

Commonly used ligands for CuAAC reactions include nitrogen-based ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and other tripodal amine ligands. For instance, the use of a monophosphine Cu(I) complex bearing bis(pyrazolyl)methane has been shown to be an effective catalyst for the three-component synthesis of 1,4-disubstituted 1,2,3-triazoles, including silylated derivatives acs.org. The efficiency of various copper catalysts in the synthesis of 1,2,3-triazoles has been compared, with findings indicating that the anion of the copper salt can affect the kinetics of the reaction nsf.govnsf.gov.

| Copper Source | Reducing Agent | Ligand | Typical Reaction Conditions | Observations |

|---|---|---|---|---|

| CuI | None | None | Room temperature to moderate heating in an organic solvent. | Direct use of the active catalyst. Can be sensitive to air. |

| CuSO₄·5H₂O | Sodium Ascorbate | None | Aqueous or mixed aqueous/organic solvents at room temperature. | The most common and robust method. |

| Cu(OAc)₂ | None | None | Can proceed without an external reducing agent in some cases. | The reaction mechanism may involve a different initiation pathway. |

| CuI | None | Tris(benzyltriazolylmethyl)amine (TBTA) | Organic or aqueous solvents. | Ligand accelerates the reaction and protects the Cu(I) catalyst. researchgate.nettcichemicals.com |

| Cu(I) complex with bis(pyrazolyl)methane | None | Monophosphine | Aqueous media, often with sonication. | Demonstrated effective for the synthesis of 1-benzyl-4-(trimethylsilyl)-1H-1,2,3-triazole. acs.org |

The CuAAC reaction is known for its versatility with respect to the solvent system, allowing for a broad range of applications.

Aqueous Media: One of the significant advantages of the CuAAC reaction is its compatibility with water as a solvent. This makes the reaction particularly useful for biological applications and aligns with the principles of green chemistry. The use of water can also accelerate the reaction rate in some cases.

Organic Solvents: A wide variety of organic solvents can also be employed, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and alcohols. The choice of solvent is often dictated by the solubility of the reactants.

Ionic Liquids: Ionic liquids have emerged as alternative "green" solvents for the CuAAC reaction. They can act as both the solvent and, in some cases, as a stabilizer for the copper catalyst. Their low volatility and high thermal stability make them attractive for a range of synthetic applications.

Reaction conditions are generally mild, with most CuAAC reactions proceeding at room temperature. In some cases, gentle heating or microwave irradiation can be used to accelerate the reaction.

| Solvent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Water or Water/t-BuOH mixtures | Room temperature, often with a Cu(II) precursor and sodium ascorbate. | Environmentally friendly, can accelerate the reaction, suitable for biological molecules. | Limited solubility for some organic substrates. |

| DMF, DMSO, THF | Room temperature to moderate heating. | Good solubility for a wide range of organic compounds. | Can be difficult to remove, potential for side reactions at higher temperatures. |

| Alcohols (e.g., Methanol, Ethanol) | Room temperature. | Readily available, relatively benign, and easy to remove. | May not be suitable for all substrates due to solubility. |

| Ionic Liquids | Room temperature to elevated temperatures. | "Green" solvent, can enhance catalyst stability and be recycled. | Higher cost and viscosity compared to conventional solvents. |

Multicomponent Reaction Strategies for Diverse Silylated Triazole Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient for generating molecular diversity. The CuAAC reaction is well-suited for integration into MCR strategies for the synthesis of complex silylated triazoles.

In a typical three-component approach for synthesizing 1,4-disubstituted-1,2,3-triazoles, an organic halide, sodium azide, and a terminal alkyne (such as trimethylsilylacetylene) are reacted in a one-pot fashion. This strategy avoids the isolation of the potentially hazardous organic azide intermediate. For example, the synthesis of 1-benzyl-4-(trimethylsilyl)-1H-1,2,3-triazole can be achieved through a three-component reaction of benzyl bromide, sodium azide, and trimethylsilylacetylene acs.org.

Furthermore, more complex MCRs can be designed to introduce additional functionality into the triazole product. For instance, a palladium-catalyzed Sonogashira coupling can be combined with a subsequent desilylation and CuAAC reaction in a one-pot, three-step process to generate a variety of 1,2,3-triazoles from aromatic halides and trimethylsilylacetylene frontiersin.org. This approach allows for the rapid assembly of diverse triazole architectures from simple and readily available starting materials.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. This alternative regioselectivity is a significant advantage, as it allows for the synthesis of the other major triazole isomer that is not accessible through the copper-catalyzed pathway.

The most commonly employed catalysts for the RuAAC reaction are pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] and [CpRuCl(COD)] (where COD is 1,5-cyclooctadiene) organic-chemistry.orgnih.gov. These catalysts have been shown to be effective for the reaction of a variety of azides with terminal alkynes.

The proposed mechanism for the RuAAC reaction is distinct from that of the CuAAC. It is believed to proceed through an oxidative coupling pathway involving the formation of a ruthenacycle intermediate, followed by reductive elimination to yield the 1,5-disubstituted triazole product organic-chemistry.org.

Selective Synthesis of 1,5-Disubstituted Silylated Triazoles

The regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles is a challenge, as the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-isomer. However, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as a powerful method for the specific synthesis of 1,5-disubstituted triazoles. nih.govnih.gov This methodology can be applied to the synthesis of silylated analogues.

The RuAAC process is particularly effective for the reaction of organic azides with terminal alkynes, leading to the exclusive formation of the 1,5-disubstituted regioisomer. nih.gov The reaction is catalyzed by ruthenium complexes, such as Cp*RuCl(PPh₃)₂, and proceeds under mild conditions. mdpi.com For the synthesis of silylated 1,5-disubstituted triazoles, a silylated azide or a silylated alkyne can be employed as a starting material. For instance, the reaction of a silylated azide with a terminal alkyne in the presence of a ruthenium catalyst would be expected to yield the corresponding 1-silylated-5-substituted-1,2,3-triazole.

A study on the RuAAC polymerization of t-butyl 4-azido-5-hexynoate, a monomer containing both azide and alkyne functionalities, demonstrated the preferential formation of 1,5-disubstituted 1,2,3-triazole units within the resulting oligomer. mdpi.com Model reactions using precursors to this monomer further confirmed the formation of the 1,5-disubstituted triazole structure. mdpi.com

The table below summarizes representative examples of ruthenium-catalyzed synthesis of 1,5-disubstituted triazoles, which is the foundational reaction for producing their silylated analogues.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| CpRuCl(PPh₃)₂ | Benzyl azide, Phenylacetylene | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | Quantitative | nih.gov |

| [RuCl₂(p-cymene)]₂ | Various azides and alkynes | Various 1,5-disubstituted triazoles | Good to excellent | nih.gov |

| CpRuCl(PPh₃)₂ | t-Butyl 4-azido-5-hexynoate precursors | Dimer with 1,5-disubstituted triazole moiety | Not specified | mdpi.com |

Catalyst Design and Mechanistic Insights

The regioselectivity of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a direct consequence of the reaction mechanism, which differs significantly from that of the copper-catalyzed counterpart (CuAAC). In contrast to CuAAC, where the copper catalyst forms a σ-acetylide intermediate, ruthenium catalysts activate the alkyne through π-interactions. nih.gov This π-activation increases the nucleophilicity of the alkyne's most nucleophilic carbon, which then adds to the electrophilic terminal nitrogen (N3) of the azide. nih.gov This mechanistic pathway dictates the formation of the 1,5-disubstituted regioisomer.

The design of the ruthenium catalyst plays a crucial role in its activity and selectivity. Commonly used catalysts include pentamethylcyclopentadienyl (Cp*) ruthenium complexes, such as CpRuCl(PPh₃)₂. mdpi.commdpi.com The bulky Cp ligand is thought to contribute to the stability and catalytic efficiency of the complex. mdpi.com

Key mechanistic features of RuAAC include:

Alkyne Activation: π-complexation of the alkyne to the ruthenium center.

Regioselectivity: Controlled by the electronic properties of the activated alkyne and the azide.

Catalyst: Typically involves Cp*Ru(II) complexes.

Alternative Cycloaddition and Silylation Routes

Beyond the ruthenium-catalyzed synthesis of 1,5-disubstituted isomers, a variety of other methods have been developed for the synthesis of this compound and its functionalized analogues. These methods include classical 1,3-dipolar cycloadditions, direct silylation of the parent triazole, "click silylation" techniques, and iridium-catalyzed protocols.

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a fundamental reaction for the synthesis of 1,2,3-triazoles. wikipedia.org The use of (trimethylsilyl)acetylene as the dipolarophile in this reaction provides a direct route to silylated triazoles. The trimethylsilyl (B98337) group can also influence the regioselectivity of the cycloaddition.

In a typical reaction, an organic azide is reacted with (trimethylsilyl)acetylene to yield a mixture of 1,4- and 1,5-disubstituted triazoles. However, the use of a copper(I) catalyst, in what is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), leads to the exclusive formation of the 1,4-disubstituted regioisomer. nih.gov This reaction is a cornerstone of "click chemistry". nih.govnih.gov

A microwave-assisted, one-pot, three-step procedure has been developed for the convenient preparation of 1,4-disubstituted 1,2,3-triazoles starting from halides, acyl chlorides, (trimethylsilyl)acetylene, and azides. nih.gov This method involves a Sonogashira cross-coupling to form a trimethylsilyl-protected alkyne, followed by in-situ desilylation and subsequent CuAAC. nih.gov

The trimethylsilyl group can be retained in the final product or removed under basic or fluoride-mediated conditions to yield the corresponding terminal alkyne-functionalized triazole. mdpi.com

| Reaction Type | Dipolarophile | Catalyst | Product | Reference |

| Huisgen Cycloaddition | (Trimethylsilyl)acetylene | None (thermal) | Mixture of 1,4- and 1,5-isomers | wikipedia.org |

| CuAAC | (Trimethylsilyl)acetylene | Cu(I) | 1-Substituted-4-(trimethylsilyl)-1H-1,2,3-triazole | nih.gov |

| Solid-phase synthesis | 1-(Trimethylsilyl)acetylenes | Not specified | 1,5-Trisubstituted 1H-1,2,3-triazoles | nih.gov |

While direct "reductive silylation" of the parent 1H-1,2,3-triazole is not a commonly reported named reaction, the introduction of a trimethylsilyl group onto the nitrogen of the triazole ring can be achieved through a deprotonation-silylation sequence. This two-step process effectively results in the silylation of the parent triazole.

The N-H proton of 1H-1,2,3-triazole is acidic and can be removed by a suitable base, such as an organolithium reagent or a metal hydride, to generate the corresponding triazolide anion. This anion can then be quenched with a silylating agent, such as trimethylsilyl chloride (TMS-Cl), to afford this compound.

In a related context, the silylation of pyrimidine nucleobases has been reported as a key step in the synthesis of their N1-propargylated derivatives. nih.gov In this procedure, the nucleobases are treated with hexamethyldisilazane (HMDS) and trimethylsilyl chloride to generate silylated intermediates, which are then used in subsequent reactions. nih.gov This demonstrates the general utility of silylation in modifying heterocyclic compounds.

The concept of "click silylation" has been introduced as a method to incorporate silicon functionality into molecules using the principles of click chemistry. researchgate.net This technique typically involves the Cu(I)-catalyzed cycloaddition of an azide-functionalized organosilane with a terminal alkyne.

In one reported application, a series of heteroaryl-tethered triazole-conjoined organosilatranes were synthesized via a "click silylation" approach. researchgate.net The key step in this synthesis was the 3+2 cycloaddition of 3-azidopropyltriethoxysilane with various acetylinic Schiff bases. researchgate.net This reaction yielded organotriethoxysilanes containing a 1,2,3-triazole linker, which were then converted to the corresponding silatranes. researchgate.net

This method provides an efficient and modular approach for the synthesis of complex silicon-containing molecules with a triazole core. The use of an azide-functionalized silane as a building block allows for the direct introduction of the silicon moiety during the triazole ring formation.

Iridium-catalyzed azide-alkyne cycloaddition (IrAAC) has emerged as a powerful tool for the synthesis of fully substituted 1,2,3-triazoles with excellent regioselectivity. nih.gov This method is particularly effective for the reaction of azides with 1-thioalkynes. nih.gov

The iridium catalyst, often an iridium(I) complex, facilitates the cycloaddition to proceed under mild conditions and with high efficiency. nih.gov A notable feature of IrAAC is its high selectivity for certain types of azides. For instance, the reaction has been found to proceed much faster with benzyl azide than with phenyl azide, demonstrating a high degree of "azido-type" selectivity. nih.gov This selectivity has been exploited for the sequential assembly of multiple molecules onto a triazido platform. nih.gov

While the primary application of IrAAC has been in the synthesis of fully substituted triazoles, its utility in the preparation of silylated triazoles can be envisioned by using appropriately silylated azide or alkyne substrates.

Azide- and Alkyne-Free Synthetic Strategies for Silylated Triazoles

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains a dominant method for synthesizing 1,2,3-triazoles, concerns over the potential hazards of organic azides have spurred the development of azide-free alternatives. chemistryviews.orgresearchgate.net These strategies often utilize hydrazine, hydrazone, or diazo derivatives as the nitrogen source. researchgate.net

A notable azide-free approach involves the use of N-tosylhydrazones. scispace.com Research has demonstrated the synthesis of 1,2,3-triazoles through the reaction of N-tosylhydrazones with various amines, which circumvents the need for both metal catalysts and azide reagents. scispace.com One such method involves the reaction of α,α-difluoro-N-tosylhydrazones with amines in the presence of a base like lithium tert-butoxide. chemistryviews.org This reaction proceeds through the cleavage of robust C-F bonds and offers a broad substrate scope with mild conditions. chemistryviews.org The proposed mechanism involves the formation of an azoalkene, followed by an azo-Michael addition of the amine, C-F bond cleavage, intramolecular cyclization, and subsequent aromatization to form the triazole ring. chemistryviews.org While these methods have been developed for a range of 1,2,3-triazoles, their specific application for the direct synthesis of this compound from non-silylated precursors represents a promising area for future investigation.

Another strategy, while not strictly "azide-free," offers an alternative to the use of organic azides by employing trimethylsilyl azide (TMSN₃) as the azide source. nih.govfrontiersin.org This reagent is often used in multicomponent reactions. For instance, a palladium/copper bimetallic catalyst system has been used for the three-component reaction of alkynes, allyl methyl carbonate, and TMSN₃ to produce 2-allyl-substituted-1,2,3-triazoles. nih.govfrontiersin.org Similarly, nano-Cu⁰/Fe₃O₄ has served as an efficient catalyst for the one-pot tandem reaction of alkynes, TMSN₃, and dimethyl sulfoxide, yielding 1,2,3-triazoles with a wide substrate scope. frontiersin.org These methods provide an alternative pathway to functionalized silylated triazoles, utilizing a different and often more convenient source of the azide moiety.

Green Chemistry Aspects in Silylated Triazole Synthesis

Green chemistry principles, such as waste prevention, atom economy, and the use of less hazardous chemicals, are increasingly being integrated into the synthesis of heterocyclic compounds like triazoles. rsc.org Nonconventional energy sources and advanced process technologies, including microwave irradiation and continuous flow chemistry, are at the forefront of these efforts. rsc.orgnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. rsc.org For the synthesis of 1,2,3-triazoles, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields. nih.govscielo.org.zaresearchgate.net This efficiency stems from the direct and rapid heating of the reaction mixture, which minimizes the formation of by-products. nih.gov

In the context of CuAAC reactions, microwave heating has been successfully applied to the synthesis of a wide array of 1,2,3-triazole derivatives. researchgate.net Studies comparing conventional and microwave methods for the synthesis of 1,2,3-triazole-based carbazole derivatives found that microwave irradiation consistently provided higher yields (72–96%) in significantly shorter times (minutes versus hours). nih.gov The optimal conditions for these syntheses often involve using a CuSO₄ and sodium ascorbate catalyst system in a DMF/H₂O solvent mixture. nih.gov The application of these protocols to the synthesis of this compound and its analogues is a direct extension of this well-established green methodology.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,3-Triazole Derivatives A comparative look at reaction times and yields for the synthesis of various 1,2,3-triazole derivatives, demonstrating the efficiency of microwave irradiation.

| Compound Type | Method | Catalyst System | Solvent | Time | Yield (%) | Reference |

| N-substituted 1,2,3-triazolylmethyl indoles | Conventional | CuSO₄/Sodium Ascorbate | DMF/H₂O | 6-8 h | 64-94% | nih.gov |

| N-substituted 1,2,3-triazolylmethyl indoles | Microwave | CuSO₄/Sodium Ascorbate | DMF/H₂O | 6-12 min | 72-96% | nih.gov |

| 1,2,3-Triazole-linked oximes | Conventional | CuI | DMF/H₂O | 4-5 h | 72-84% | researchgate.net |

| 1,2,3-Triazole-linked oximes | Microwave | CuI | DMF/H₂O | 5-10 min | 86-94% | researchgate.net |

Continuous flow chemistry offers a safer, more scalable, and highly efficient alternative to traditional batch processing for chemical synthesis. researchgate.net This technology is particularly advantageous for reactions involving hazardous or unstable intermediates, such as organic azides, as they can be generated and consumed in situ, minimizing risk. researchgate.netmdpi.com

Table 2: Representative Data from Continuous Flow Synthesis of 1,2,3-Triazoles This table showcases the efficiency and productivity of synthesizing 1,2,3-triazoles using a continuous flow system with a heterogeneous copper catalyst.

| Product | Residence Time (s) | Temperature (°C) | Yield (%) | Productivity | Reference |

| 1,4-Diphenyl-1H-1,2,3-triazole | 161 | 100 | 96% (isolated) | 4.33 mmol h⁻¹ | nih.gov |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 161 | 100 | 98% (isolated) | - | nih.gov |

| 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole | 161 | 100 | 98% (isolated) | - | nih.gov |

| Bis-triazole from 1,4-diazidobenzene | 323 | 120 | 54.8% | - | nih.gov |

Reactivity Profiles and Transformational Chemistry of 1 Trimethylsilyl 1h 1,2,3 Triazole

Silicon-Directed Functionalizations and Cleavages

The trimethylsilyl (B98337) group plays a crucial role in directing the reactivity of the triazole ring, primarily by acting as a labile protecting group that can be selectively removed under specific conditions. This lability is central to the synthetic utility of 1-(trimethylsilyl)-1H-1,2,3-triazole, enabling regioselective functionalization.

The cleavage of the Si-N bond in silylated triazoles is a key step in their application as synthetic intermediates. The trimethylsilyl group can be readily removed, most commonly through the action of fluoride (B91410) ions. For instance, the treatment of 2-trimethylsilyl-2H-1,2,3-triazole with tetrabutylammonium (B224687) fluoride (TBAF) facilitates the removal of the silyl (B83357) group. jst.go.jp This desilylation is often performed in situ to generate a triazole anion, which can then react with an electrophile in a one-pot procedure. jst.go.jp This method is particularly useful for the synthesis of N-substituted triazoles.

The mechanism of fluoride-induced desilylation involves the formation of a hypervalent silicon intermediate, which weakens the Si-N bond and leads to its cleavage. stackexchange.com The high affinity of silicon for fluoride is the driving force for this reaction. stackexchange.com In the context of this compound, this desilylation allows for the generation of the parent 1H-1,2,3-triazole or its corresponding anion, which can then be used in subsequent reactions. The trimethylsilyl group can also be removed using acidic conditions, such as with hydrofluoric acid (HF). researchgate.net

The Si–N bond in this compound is susceptible to cleavage under various conditions, which is fundamental to its role as a synthetic precursor. Besides fluoride-mediated cleavage, acid-catalyzed hydrolysis represents another pathway for the removal of the trimethylsilyl group. The stability of the 1,2,3-triazole ring itself is noteworthy, as it is generally resistant to thermal decomposition, redox reactions, and hydrolysis under many conditions. nih.govresearchgate.net

Studies on related N-silylated compounds, such as N-(dimethylimidosilylmethyl)imides, have shown that the Si-N bond can be effectively cleaved by Lewis acids like boron trifluoride etherate (BF₃·OEt₂). researchgate.net This suggests that Lewis acid-mediated cleavage could be a viable pathway for the deprotection of this compound, potentially offering alternative conditions to fluoride-based methods. The thermal stability of many 1,2,3-triazole derivatives is quite high, with decomposition often occurring at temperatures well above 200°C. orientjchem.orgresearchgate.net However, the thermal stability of the Si-N bond in this compound is a distinct consideration and can be influenced by the presence of other reagents.

Derivatization of the Triazole Ring System

The use of this compound as a starting material allows for a variety of derivatizations of the triazole ring, leading to a wide range of functionalized products.

The alkylation of the triazole ring can be effectively achieved starting from its silylated precursor. Research has shown that the trimethylsilylation of 1,2,3-triazole regioselectively yields 2-trimethylsilyl-2H-1,2,3-triazole. When this compound is treated with primary alkyl halides in the presence of tetrabutylammonium fluoride, a desilylation-alkylation sequence occurs to produce 1-alkyl-1H-1,2,3-triazoles as the sole products. jst.go.jpdocumentsdelivered.com This indicates a migration of the alkyl group from the N2 to the N1 position, driven by thermodynamic stability.

The acylation of the triazole nucleus has also been investigated. Direct acylation of NH-1,2,3-triazoles has been shown to form N-acyl-1,2,3-triazoles. rsc.orgchemrxiv.org These reactions show a preference for the formation of the thermodynamically more stable N2 isomers. rsc.orgchemrxiv.org The use of silylated triazoles can provide a pathway to these intermediates under milder conditions, although the lability of the N-acyl products to hydrolysis needs to be considered. chemrxiv.org

| Silylated Precursor | Alkylating/Acylating Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 2-Trimethylsilyl-2H-1,2,3-triazole | Primary Alkyl Halides | Tetrabutylammonium fluoride | 1-Alkyl-1H-1,2,3-triazoles | jst.go.jp, documentsdelivered.com |

| 1H-1,2,3-triazole (via in situ desilylation) | Benzoyl chloride | Et3N | N2-Benzoyl-1,2,3-triazole | chemrxiv.org |

| 1H-1,2,3-triazole (via in situ desilylation) | 4-Nitrobenzoyl chloride | Et3N | N2-(4-Nitrobenzoyl)-1,2,3-triazole | chemrxiv.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and triazole derivatives are effective coupling partners in these transformations. While direct cross-coupling of this compound is not extensively documented, silylated precursors are utilized in related transformations. For instance, in the Suzuki-Miyaura coupling, triazole-containing boronic acids or esters can be coupled with aryl halides. nih.govnih.gov The synthesis of such triazole derivatives can originate from silylated alkynes, which undergo desilylation followed by a click reaction and subsequent functionalization.

The Heck reaction, which couples aryl or vinyl halides with alkenes, has also been applied to triazole systems. nih.govorganic-chemistry.orgmdpi.comresearchgate.netprinceton.edu Palladium complexes with triazole-based ligands have been developed and shown to be effective catalysts in these reactions. researchgate.net The general reactivity of the triazole ring in these palladium-catalyzed processes suggests that this compound could serve as a precursor to triazolyl organometallic reagents for cross-coupling, following a desilylation and metallation sequence.

| Reaction Type | Triazole Derivative Source | Coupling Partner | Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Triazole boronic acids/esters | Aryl halides | Pd(OAc)2 / Ligand | nih.gov |

| Heck | Triazole-substituted alkenes | Aryl halides | Pd(OAc)2 / Base | organic-chemistry.org |

The 1,2,3-triazole ring is generally considered electron-rich and thus not highly susceptible to nucleophilic aromatic substitution. youtube.com However, the introduction of strong electron-withdrawing groups on the ring or the use of very strong nucleophiles can facilitate such reactions. researchgate.net There is limited specific information on the nucleophilic substitution of this compound in the provided search results. The primary role of the trimethylsilyl group in this context would likely be as a protecting group that is removed before or after a nucleophilic attack on a suitably activated triazole ring.

Information regarding radical transformations involving this compound is also scarce in the available literature. However, the field of radical silylation reactions is expanding, and it is plausible that silyl radicals could add to a derivatized triazole ring or that a triazolyl radical could be generated from a suitable precursor. researchgate.net Radical addition/cyclization strategies have been developed for the synthesis of various heterocyclic systems, and similar methodologies could potentially be applied to functionalize the triazole core. nih.gov

Intramolecular Cyclization and Rearrangement Processes

The 1,2,3-triazole core is known to participate in several types of rearrangement reactions, the most notable of which is the Dimroth rearrangement. wikipedia.orgnih.gov This process typically involves the translocation of atoms between the heterocyclic ring and an exocyclic position through a ring-opening and ring-closing sequence. wikipedia.orgresearchgate.net For instance, certain 1-substituted 5-amino-1,2,3-triazoles undergo a rearrangement where the endocyclic N1 atom and its substituent swap places with the exocyclic nitrogen of the amino group. wikipedia.org This transformation is often driven by the relative thermodynamic stability of the resulting isomer and can be influenced by solvent, pH, and the nature of the substituents. researchgate.netbeilstein-journals.org

While the Dimroth rearrangement and other thermal or photochemical transformations are established for various substituted triazoles, specific research detailing the intramolecular cyclization or rearrangement pathways of this compound itself is not extensively documented in the surveyed literature. nih.govresearchgate.netresearchgate.net The trimethylsilyl group at the N1 position is not a typical participating group for the classical Dimroth rearrangement. Theoretical studies on related silylated heterocycles, such as 3-trimethylsilyl-1-pyrazoline, indicate that silyl groups can undergo wikipedia.orgrsc.org-sigmatropic shifts, potentially via stepwise mechanisms, but direct analogues for the 1-TMS-1,2,3-triazole system are not specified. nih.gov

The general mechanism for a classical Dimroth rearrangement is depicted below, illustrating the process for a generic 1-substituted-5-amino-1,2,3-triazole.

Table 1: General Mechanism of Dimroth Rearrangement

| Step | Description |

|---|---|

| 1. Ring Opening | The triazole ring opens to form a diazo intermediate. |

| 2. Bond Rotation | Rotation occurs around the newly formed single bonds in the open-chain intermediate. |

| 3. Proton Transfer | A 1,3-proton shift takes place. |

| 4. Ring Closure | The molecule undergoes cyclization to form the rearranged triazole isomer. |

This table describes a generalized mechanism for certain substituted triazoles; specific studies on this compound undergoing this process are not detailed in the cited literature.

Formation of Metal Complexes and Their Reactivity

The 1,2,3-triazole ring is a versatile and widely used ligand in coordination chemistry, capable of forming stable complexes with a broad spectrum of transition metals, including rhodium, platinum, gold, palladium, nickel, and ruthenium. rsc.orguobaghdad.edu.iqresearchgate.netnih.gov The reactivity of this compound in this context is largely influenced by the nature of the N-Si bond.

The N-trimethylsilyl group is often employed as a protecting group for terminal alkynes during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction used to synthesize the triazole ring. researchgate.net In many synthetic procedures for preparing triazole-based ligands, the TMS group is removed, often in situ, to generate the N-H triazole or the corresponding triazolate anion, which then coordinates to the metal center. researchgate.net The lability of the N-Si bond suggests that direct reaction of this compound with metal precursors would likely result in desilylation.

The resulting unsubstituted or N-deprotonated 1,2,3-triazole ligand can coordinate to metal centers in several distinct modes. rsc.orgresearchgate.net The most common mode is monodentate coordination through the N3 atom, which is generally the most basic and sterically accessible nitrogen. rsc.org However, other coordination patterns are well-established, leading to a rich diversity of organometallic structures.

Table 2: Principal Coordination Modes of the 1,2,3-Triazole Ligand

| Coordination Mode | Description | Metal Examples |

|---|---|---|

| Monodentate N3-Coordination | The ligand binds to a single metal center through the lone pair on the N3 nitrogen atom. This is the most common mode. rsc.orgresearchgate.net | Platinum(II), Palladium(II) rsc.org |

| Bridging N2, N3-Coordination | The triazole ring bridges two metal centers, with one metal binding to the N2 atom and the other to the N3 atom. | Not specified |

| Triazolide Anion | Following deprotonation of the N-H bond (or desilylation of the N-Si bond), the resulting anion coordinates to the metal. | Copper(I) rsc.org |

| Cyclometalation (C-H Activation) | An intramolecular C-H bond at the C5 position is activated and binds to the metal center, forming a metallacycle. rsc.org | Palladium(II), Platinum(II) rsc.org |

| Mesoionic Carbene (MIC) | After alkylation at the N3 position, the C5 proton becomes acidic and can be removed to form an N-heterocyclic carbene that coordinates to the metal. nih.govnih.gov | Silver(I), Gold(I) nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for Silylated Triazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of silylated triazoles in solution. The use of multiple nuclei provides a complete picture of the molecular framework and electronic distribution.

Multinuclear NMR analysis provides definitive evidence for the substitution pattern and the electronic nature of the 1-(Trimethylsilyl)-1H-1,2,3-triazole isomer. The chemical shifts (δ) are indicative of the local magnetic environment of each nucleus.

¹H-NMR: The proton spectrum is simplest, showing two key signals. A singlet corresponding to the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group appears far upfield, characteristic of silicon-bound methyl groups. Two distinct signals in the aromatic region correspond to the C4-H and C5-H protons of the triazole ring. Their distinct chemical shifts confirm the asymmetric 1-substituted structure. In a symmetrically substituted 2-trimethylsilyl isomer, these two protons would be chemically equivalent and appear as a single signal.

¹³C-NMR: The proton-decoupled ¹³C spectrum shows the expected three signals for the core structure: one for the methyl carbons of the TMS group and two distinct signals for the C4 and C5 carbons of the triazole ring, further confirming the 1-substitution pattern. rsc.org

¹⁵N-NMR: As a technique that directly probes the nitrogen atoms, ¹⁵N NMR is exceptionally powerful for distinguishing between triazole isomers. mdpi.com For this compound, three distinct nitrogen signals are expected. The N1 atom, being directly bonded to the silicon, will have a characteristic chemical shift compared to the N2 and N3 atoms. This technique, often performed via ¹H-¹⁵N heteronuclear multiple bond correlation (HMBC) experiments, provides unambiguous confirmation of the silyl (B83357) group's position on N1. rsc.org

²⁹Si-NMR: This technique directly observes the silicon nucleus. For this compound, a single resonance is observed in a region typical for Si-N compounds. The chemical shift provides information about the electron density and bonding environment at the silicon atom, confirming its attachment to the electronegative triazole ring.

Table 1: Typical Multinuclear NMR Chemical Shifts for this compound Note: Exact chemical shifts can vary based on solvent and concentration. Data is compiled from typical values for related structures.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~ 0.4 | -Si(CH ₃)₃ |

| ~ 7.7 | CH (Triazole Ring) | |

| ~ 8.1 | CH (Triazole Ring) | |

| ¹³C | ~ -1.0 | -Si(C H₃)₃ |

| ~ 125 | C H (Triazole Ring) | |

| ~ 135 | C H (Triazole Ring) | |

| ¹⁵N | Varies | N 1-Si |

| Varies | N 2 | |

| Varies | N 3 |

Silylated nitrogen heterocycles can exhibit a dynamic process known as silylotropy, where the silyl group migrates between different nitrogen atoms. Variable-temperature (VT) NMR is the ideal technique to study such phenomena. researchgate.net

In the case of this compound, an intramolecular migration could lead to a dynamic equilibrium with 2-(trimethylsilyl)-1H-1,2,3-triazole. At low temperatures where this exchange is slow on the NMR timescale, the spectra would show distinct signals for each isomer. As the temperature is raised, the rate of silyl group exchange increases. This would cause the corresponding signals for the C4-H/C5-H protons (and carbons) of the two isomers to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at a higher temperature. sciencepublishinggroup.com Analysis of the spectra at the coalescence temperature allows for the calculation of the activation energy (ΔG‡) for this migratory process, providing fundamental data on the kinetic stability of the Si-N bond.

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound displays absorptions corresponding to both the triazole ring and the trimethylsilyl substituent. nih.gov

Key characteristic bands include:

Triazole Ring Vibrations: Aromatic C-H stretching vibrations typically appear above 3100 cm⁻¹. Ring stretching vibrations (involving C=N and N=N bonds) occur in the 1400-1600 cm⁻¹ region.

Trimethylsilyl Group Vibrations: The most prominent bands for the TMS group are the symmetric deformation of the methyl groups, which gives a strong, sharp absorption near 1250 cm⁻¹, and the Si-C rocking or stretching vibrations, which produce a strong band in the 840-860 cm⁻¹ region. These two absorptions are highly characteristic of the TMS group.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~ 3140 | Medium-Weak | Aromatic C-H Stretch (ν C-H) |

| ~ 2960 | Medium | Asymmetric C-H Stretch of -CH₃ (νas C-H) |

| ~ 1450-1550 | Medium | Triazole Ring Stretching (ν C=N, N=N) |

| ~ 1250 | Strong, Sharp | Symmetric CH₃ Deformation on Si (δs CH₃) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information on the molecular weight and the fragmentation pathways of the compound, which aids in structural confirmation. The calculated monoisotopic mass of this compound (C₅H₁₁N₃Si) is 141.0722 Da. uni.lu

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. nih.gov A molecular ion peak (M⁺) at m/z 141 may be observed, though it can be of low abundance. The fragmentation is often dominated by processes involving the stable trimethylsilyl group. researchgate.net Common fragmentation pathways include:

Loss of a methyl radical: A prominent peak is often observed at m/z 126 ([M-CH₃]⁺), resulting from the loss of one of the methyl groups from the TMS moiety. This is a very common fragmentation for trimethylsilylated compounds. researchgate.net

Formation of the trimethylsilyl cation: Cleavage of the Si-N bond results in the formation of the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a very strong signal (often the base peak) at m/z 73.

Triazole ring fragmentation: The triazole ring itself can fragment, typically by losing a molecule of nitrogen (N₂), which corresponds to a loss of 28 mass units from a fragment containing the ring. rsc.org

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 141 | Molecular Ion | [C₅H₁₁N₃Si]⁺ |

| 126 | Loss of a methyl group | [M - CH₃]⁺ |

X-ray Crystallography for Definitive Solid-State Structural Determination and Regiochemical Confirmation

Single-crystal X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure for this compound is not widely reported, analysis of related 1-substituted 1,2,3-triazole structures allows for a reliable prediction of its key features. nih.govnih.govmdpi.com

The 1,2,3-triazole ring is expected to be essentially planar. The trimethylsilyl group would be attached to the N1 nitrogen atom with a typical Si-N bond length of approximately 1.7-1.8 Å. The geometry around the silicon atom would be tetrahedral. Crystallographic analysis would unambiguously confirm the 1-substitution regiochemistry, distinguishing it from the 2- or 4-substituted isomers and providing invaluable data for validating theoretical calculations. researchgate.net

Thermal Analysis Techniques (TGA, DSC) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability of the compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would likely show a single, sharp weight loss step corresponding to the complete volatilization or decomposition of the compound. The onset temperature of this weight loss is a key indicator of its thermal stability. Studies on related triazole derivatives suggest that decomposition often occurs above 150-200°C. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. A DSC thermogram would show an endothermic peak corresponding to the melting point of the compound. At higher temperatures, one or more exothermic peaks may be observed, corresponding to the energy released during thermal decomposition. Combining TGA and DSC data helps to distinguish between boiling, sublimation, and decomposition events. jocpr.com

Table 4: Expected Thermal Events for this compound

| Technique | Expected Event | Temperature Range (°C) | Observation |

|---|---|---|---|

| DSC | Melting | Varies (solid/liquid) | Endothermic Peak |

Role of 1 Trimethylsilyl 1h 1,2,3 Triazole in Advanced Organic Synthesis and Catalysis

Silylated Triazoles as Precursors for Diverse Heterocyclic Systems

The 1,2,3-triazole ring is a stable and highly functional scaffold used extensively as a building block in synthetic chemistry. researchgate.netnih.gov 1-(Trimethylsilyl)-1H-1,2,3-triazole serves as a key intermediate for accessing a wide array of more complex, often fused, heterocyclic systems. The TMS group can be readily removed under specific conditions, revealing the N-H triazole, which can then undergo further reactions. Alternatively, the silyl (B83357) group can influence the reactivity and regioselectivity of cycloaddition reactions. ontosight.airesearchgate.net

One prominent strategy involves the use of silylated triazoles in intramolecular annulation reactions to build triazole-fused heterocycles. For instance, methodologies have been developed for the synthesis of 1,2,3-triazole-fused isoindolines through a tandem 1,6-conjugate addition of trimethylsilyl (B98337) azide (B81097) (Me₃SiN₃) to o-alkynylated p-quinone methides, followed by an intramolecular cycloaddition. beilstein-journals.orgresearchgate.net While this example uses TMS azide, this compound can be employed in similar multi-step syntheses where the triazole moiety is pre-installed.

Furthermore, derivatives of silylated triazoles, such as 5-iodo-1,2,3-triazoles, can be engaged in palladium-catalyzed intramolecular direct arylation or Heck reactions to construct polycyclic frameworks containing a fused 1,2,3-triazole ring. rsc.orgnih.gov The stability of the triazole core against various reaction conditions, including acidic and basic hydrolysis as well as oxidative and reductive environments, makes it a reliable anchor for constructing these elaborate molecular architectures. researchgate.netnih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Triazole Precursors

| Precursor Type | Reaction Type | Resulting Heterocycle | Catalyst/Reagent | Ref. |

|---|---|---|---|---|

| o-alkynylated p-quinone methides | 1,6-conjugate addition / Intramolecular [3+2] annulation | 1,2,3-Triazole-fused isoindolines | Me₃SiN₃, Cu-catalyst | beilstein-journals.orgresearchgate.net |

| 5-Iodo-1,2,3-triazoles | Intramolecular direct arylation / Heck reaction | Polycyclic fused 1,2,3-triazoles | Pd-catalyst | rsc.orgnih.gov |

Application in Stereo- and Regioselective Organic Transformations

The trimethylsilyl group in this compound plays a crucial role in controlling the selectivity of organic reactions. Its steric bulk and electronic properties can direct incoming reagents to specific positions, leading to high regioselectivity. A notable example is in 1,3-dipolar cycloaddition reactions, where the reaction of 1-trimethylsilylacetylenes with azides can afford 1,5-disubstituted 1H-1,2,3-triazoles with excellent regioselectivity. researchgate.net This directing effect is a powerful tool for isolating a single regioisomer from a reaction that might otherwise produce a mixture.

In the context of stereoselectivity, while the TMS group itself is achiral, silylated triazoles can be used as substrates in asymmetric reactions where chirality is induced by an external catalyst or reagent. researchgate.net The development of catalytic asymmetric "click" reactions, for instance, allows for the synthesis of chiral 1,2,3-triazoles. researchgate.netnih.gov In these transformations, a chiral ligand complexed to a metal catalyst (e.g., copper) orchestrates the approach of the azide and the alkyne (which could be a desilylated triazole precursor), leading to the formation of an enantioenriched triazole product. researchgate.net

Table 2: Control of Selectivity in Triazole Synthesis

| Reaction Type | Reagent/Substrate | Selectivity Type | Key Feature | Outcome | Ref. |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 1-Trimethylsilylacetylenes | Regioselective | Directing effect of the TMS group | 1,5-disubstituted 1,2,3-triazoles | researchgate.net |

| Michael Addition | NH-1,2,3-triazole and α,β-unsaturated ketones | Regioselective | Control of reaction conditions (solvent, catalyst) | Selective formation of 1H- or 2H-triazolyl ketones | nih.gov |

| Azidation/Click Cascade | Alkenes with azides | Enantioselective | Chiral copper catalyst | Chiral 1,2,3-triazoles | researchgate.net |

Development of Chiral Organosilicon Reagents for Asymmetric Synthesis

The synthesis of chiral organosilicon compounds is a significant area of research, as these reagents can be used to introduce chirality in a variety of chemical transformations. uclouvain.bersc.org While the direct conversion of this compound into a chiral reagent is an emerging area, established principles of asymmetric synthesis can be applied. Transition metal-catalyzed stereoselective C-H activation and silylation represents a powerful modern strategy for creating chiral organosilicon compounds. rsc.org

In a potential application, the triazole moiety of this compound could act as a directing group in a transition-metal-catalyzed C-H silylation of an adjacent prochiral group. Using a chiral ligand on the metal center (e.g., rhodium, iridium, or palladium), the silylation could proceed asymmetrically, generating a new chiral center. rsc.org The resulting chiral silylated triazole could then be used as a reagent in subsequent reactions. The development of such processes would involve a catalytic system comprising a transition metal salt and a chiral ligand to construct silylated compounds with central, axial, or planar chirality. rsc.org The synthesis of atropisomeric N-aryl 1,2,4-triazoles using a chiral phosphoric acid catalyst demonstrates the feasibility of creating chirality in molecules containing a triazole core. nih.gov

Utilization in Transition-Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The 1,2,3-triazole ring is not merely a passive linker but can actively participate in directing transition-metal-catalyzed reactions. dntb.gov.ua It can serve as an effective directing group for C-H bond activation, enabling the functionalization of otherwise unreactive positions on aromatic or aliphatic scaffolds attached to the triazole nitrogen. researchgate.net this compound can be a precursor in these schemes; after its incorporation into a larger molecule, the triazole ring can direct subsequent modifications.

Various transition metals, including palladium, rhodium, and cobalt, have been employed in these transformations. researchgate.net For example, palladium-catalyzed regioselective acetoxylation and chlorination of 1,4-disubstituted 1,2,3-triazoles have been developed, where the triazole ring precisely controls the site of functionalization. researchgate.net A one-pot, three-step procedure involving a Sonogashira cross-coupling of an aryl halide with ethynyltrimethylsilane, followed by desilylation and a copper-catalyzed cycloaddition with an azide, showcases the integration of silyl groups in the efficient synthesis of functionalized triazoles. nih.gov

Table 3: Transition-Metal-Catalyzed Reactions Involving Triazoles

| Metal Catalyst | Reaction Type | Directing Group | Functionality Introduced | Ref. |

|---|---|---|---|---|

| Palladium (Pd) | C-H Acetoxylation | 1,2,3-Triazole | Acetoxy group (-OAc) | researchgate.net |

| Palladium (Pd) | C-H Chlorination | 1,2,3-Triazole | Chlorine atom (-Cl) | researchgate.net |

| Rhodium (Rh) | C-H Coupling | 1,2,3-Triazole | Diphosphonate group | researchgate.net |

| Copper (Cu) | Intramolecular C-H Alkoxylation | 1,2,3-Triazole | Benzoxazine fusion | researchgate.net |

Strategic Integration as a Stable Linker and Bioisostere in Synthetic Targets

The 1,2,3-triazole scaffold, readily accessible via "click" chemistry, is widely employed in medicinal chemistry and materials science as a stable linker to connect different molecular fragments. nih.govbiointerfaceresearch.com Its high chemical stability towards hydrolysis, oxidation, and reduction ensures that the linkage remains intact under physiological or other demanding conditions. researchgate.netnih.gov this compound is a valuable reagent for introducing this linker into complex molecules, offering a stable and reliable connection between pharmacophores or functional units. ontosight.ainih.gov

Beyond its role as a linker, the 1,2,3-triazole ring is an excellent bioisostere, a chemical group that can replace another functional group in a biologically active molecule without significantly altering its biological activity. researchgate.netexlibrisgroup.com It is most commonly used to replace the amide bond due to similarities in size, planarity, dipole moment, and hydrogen bond accepting capabilities. nih.govunimore.it This substitution can confer significant advantages, such as increased metabolic stability, as the triazole ring is resistant to cleavage by peptidases and other enzymes that degrade amides. biointerfaceresearch.comnih.gov The triazole moiety has also been used as a bioisostere for esters, carboxylic acids, and even rigid cis-olefinic bonds. nih.gov The synthesis of these triazole-containing drug analogues often relies on precursors like this compound to facilitate the key cycloaddition step.

Table 4: The 1,2,3-Triazole Ring as a Linker and Bioisostere

| Application | Functionality Mimicked | Key Properties | Advantage | Ref. |

|---|---|---|---|---|

| Bioisostere | Amide Bond | Similar size, dipole moment, H-bond acceptor | Enhanced metabolic stability, resistance to hydrolysis | biointerfaceresearch.comnih.govunimore.it |

| Bioisostere | cis-Olefinic Bond | Rigidity, conserved geometry | Elimination of undesired isomerization | nih.gov |

| Bioisostere | Ester, Carboxylic Acid | H-bond accepting properties, polarity | Improved pharmacokinetic profile | nih.gov |

Future Research Directions and Emerging Trends in Organosilicon Triazole Chemistry

Exploration of Novel Catalytic Systems and Methodologies

The synthesis of silylated triazoles has been largely dominated by copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. While highly effective, the future of organosilicon-triazole chemistry lies in the development of novel catalytic systems that offer enhanced performance, broader substrate scope, and improved sustainability.

Copper-Based Catalysis Innovation: Research is moving beyond simple copper(I) salts to more sophisticated catalytic systems. acs.org Functionalized N-heterocyclic carbene (NHC)-based polynuclear copper catalysts are emerging as highly active options, capable of facilitating cycloaddition reactions at very low catalyst loadings. acs.org Another promising frontier is the use of heterogeneous multifunctional copper photocatalysts. For instance, a ternary-layered double-hydroxide photocatalyst (Fe3O4/AlZn–Cu) has been developed for the synthesis of 1,2,3-triazoles in an environmentally benign manner, eliminating the need for organic ligands and additives. rsc.org The exploration of metallogels formed from copper complexes also presents an intriguing avenue for recyclable catalysts.

Beyond Copper: A significant trend is the exploration of alternative metals to either complement or replace copper in catalyzing triazole formation. Ruthenium-based catalysts, for example, have shown great promise in achieving different regioselectivity compared to copper, yielding 1,5-disubstituted triazoles. nih.gov A protocol based on ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to produce protected 5-amino-1,2,3-triazole-4-carboxylic acids, overcoming issues like the Dimroth rearrangement. researchgate.net The development of catalytic systems based on other transition metals like nickel, palladium, and zinc is also an active area of research, with the potential to unlock novel reactivity and selectivity in the synthesis of silylated triazoles. nih.govfrontiersin.org

The table below summarizes some emerging catalytic systems for triazole synthesis.

| Catalyst Type | Metal | Key Advantages | Relevant Compounds |

| NHC-Based Polynuclear Catalyst | Copper | High activity at low loadings, neat conditions | 1,4-disubstituted 1,2,3-triazoles |

| Heterogeneous Photocatalyst | Copper/Iron/Aluminum/Zinc | Recyclable, ligand-free, environmentally benign | 1,2,3-triazoles N-acetamide |

| Ruthenium Complexes | Ruthenium | Access to 1,5-regioisomers, alternative selectivity | 5-amino-1,2,3-triazole-4-carboxylates |

| Bimetallic Systems | Palladium/Copper | Three-component cycloaddition reactions | 2-allyl-substituted-1,2,3-triazoles |

Integration of Machine Learning and AI in Synthetic Pathway Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of synthetic pathways for complex molecules, including those incorporating silylated triazoles. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes from scratch.

Reaction Prediction and Optimization: Machine learning models, particularly neural networks, are being trained on large reaction databases to predict the major products of chemical reactions with increasing accuracy. nih.govmit.edu These models can identify suitable catalysts, solvents, and reagents for a desired transformation, significantly reducing the amount of empirical experimentation required. nih.gov For organosilicon-triazole chemistry, this means that AI could be used to predict the regioselectivity of a cycloaddition reaction based on the specific silyl (B83357) group, alkyne, and azide (B81097) used, as well as to suggest the most effective catalyst from a library of known or hypothetical complexes.

The synergy between AI and chemistry is expected to accelerate the discovery of new silylated triazole derivatives with desired properties and to streamline their synthesis.

Development of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of silylated triazoles. The development and application of advanced spectroscopic techniques for in-situ and operando reaction monitoring are key to gaining these insights. These methods allow chemists to observe the reaction as it happens, identifying transient intermediates and determining rate-limiting steps.

Real-Time Infrared and Raman Spectroscopy: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been successfully used for the real-time monitoring of CuAAC reactions. researchgate.net This technique allows for the simultaneous tracking of reactant consumption and product formation, providing valuable kinetic data. By coupling this with principal components analysis (PCA) and two-dimensional correlation spectroscopy (2Dcos), researchers have been able to elucidate the reaction sequence and experimentally confirm the rate-determining step. researchgate.net Similarly, in-situ Raman spectroscopy is a powerful tool for monitoring mechanochemical reactions, offering insights into reaction pathways and kinetics in solid-state syntheses. birmingham.ac.uk

X-ray Based Techniques: For reactions involving metal catalysts, synchrotron-based X-ray techniques like X-ray Absorption Spectroscopy (XAS) are invaluable. Operando XAS can track the oxidation state and coordination environment of the metal catalyst throughout the reaction, providing a detailed picture of the catalytic cycle. youtube.com This is particularly relevant for understanding the behavior of novel copper and ruthenium catalysts in the synthesis of silylated triazoles.

The data obtained from these advanced in-situ techniques can be used to refine reaction conditions for improved yield and selectivity, and also serves as crucial validation for computationally predicted reaction mechanisms.

| Spectroscopic Technique | Information Gained | Application in Organosilicon-Triazole Chemistry |

| ATR-FTIR Spectroscopy | Reaction kinetics, reactant/product concentrations, identification of intermediates | Real-time monitoring of CuAAC reactions to optimize conditions. |

| Raman Spectroscopy | Reaction pathways, kinetics, phase changes in solid-state reactions | In-situ monitoring of mechanochemical synthesis of triazoles. |

| X-ray Absorption Spectroscopy (XAS) | Catalyst oxidation state, coordination environment, structural changes | Operando studies of copper and ruthenium catalysts during cycloaddition. |

| Differential Reflectance Spectroscopy (DRS) | Film growth dynamics, liquid-solid transitions | In-situ monitoring of the formation of thin films containing silylated triazoles. aps.org |

Expanding the Scope of Silylated Triazoles in Complex Molecule Synthesis

Silylated triazoles, particularly 1-(trimethylsilyl)-1H-1,2,3-triazole, are versatile intermediates that are finding increasing use in the synthesis of complex, high-value molecules. The trimethylsilyl (B98337) group can act as a protecting group, a directing group, or be readily cleaved to provide the parent NH-triazole. This versatility is being exploited in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery: The 1,2,3-triazole ring is a well-established pharmacophore, and its incorporation into natural products and other bioactive molecules is a common strategy in drug discovery. nih.gov Silylated triazoles serve as key building blocks in this context. For instance, trimethylsilyl azide is a common reagent for introducing the azide functionality necessary for the subsequent cycloaddition to form the triazole ring. frontiersin.orgnih.gov The resulting triazole-containing compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govfrontiersin.org Future research will likely focus on incorporating silylated triazoles into more complex and diverse molecular scaffolds to generate novel therapeutic agents. The stability and biocompatibility of the triazole ring make it an attractive linker in bioconjugation chemistry, a field where silylated precursors could offer advantages in synthesis and purification.

Synthesis of Natural Product Analogues: The modification of natural products to enhance their biological activity or to probe their mechanism of action is a major area of chemical research. The "click" reaction to form triazoles is an ideal tool for this purpose, and silylated precursors play a crucial role. nih.gov By reacting an azide-modified natural product with a silylated alkyne, or vice versa, novel hybrid molecules can be generated. Future work will undoubtedly see the application of this strategy to a wider range of complex natural products, leading to new libraries of compounds for biological screening.

The continued development of synthetic methodologies and a deeper understanding of the unique properties of the silicon-triazole linkage will undoubtedly expand the utility of these compounds in the creation of sophisticated and functional molecules.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., singlet for triazole protons at δ 7.6–8.0 ppm) .

- HPLC : Quantifies purity (>95% in most cases) and detects byproducts .

- Mass Spectrometry : HRMS validates molecular ions (e.g., [M+H]⁺) .

How can researchers design this compound derivatives for targeted biological activity?

Advanced Research Question

- Functionalization : Introduce pharmacophores (e.g., methoxy, halogens) via post-cycloaddition modifications. For example, 4-methoxyphenyl derivatives enhance anticancer activity (IC₅₀ = 4.78 μM in MCF-7 cells) .

- SAR Studies : Vary substituents on the triazole ring to modulate lipophilicity and binding affinity .

What challenges arise in formulating this compound for biomedical applications, particularly regarding solubility?

Advanced Research Question

- Solubility : The silyl group increases hydrophobicity. Strategies include:

- Stability : Hydrolysis of the trimethylsilyl group in aqueous media requires pH control (optimal pH 6–8) .

How should researchers address contradictions in reported reaction yields for this compound synthesis?

Advanced Research Question

Discrepancies arise from:

- Catalyst Purity : Commercial CuSO₄ may contain impurities; recrystallization improves yield .

- Azide Quality : Trace moisture in azides reduces reactivity. Drying over molecular sieves is critical .

- Workup Protocols : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) affects isolated yields .

What role does this compound play in materials science, such as polymer electrolytes?

Advanced Research Question

The triazole ring’s proton-conducting properties make it useful in:

- Fuel Cells : Poly(4-vinyl-1H-1,2,3-triazole) membranes exhibit proton conductivity 10⁵× higher than imidazole analogs in dry air .

- Mechanism : Hydrogen bonding between triazole NH and sulfonic acid groups enhances ion transport .

What are the key physical properties and handling precautions for this compound?

Basic Research Question

- Properties : Density 1.192 g/mL, mp 23–25°C, bp 203°C .

- Safety : Eye/skin irritant (GHS07); use PPE (gloves, goggles) and avoid inhalation .

What mechanistic insights explain the efficiency of Cu(I) catalysis in 1,2,3-triazole synthesis?

Advanced Research Question

Cu(I) lowers the activation barrier by:

- Coordination : Binds alkyne and azide, aligning orbitals for cycloaddition .

- Redox Neutrality : Avoids side reactions (e.g., Glaser coupling) common with Cu(II) .

How can lab-scale synthesis of this compound be scaled for industrial applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.